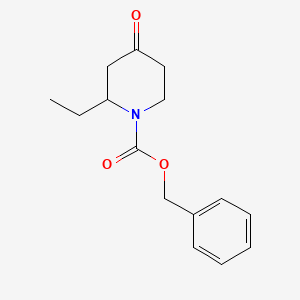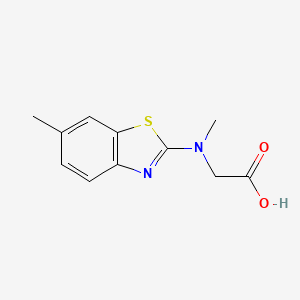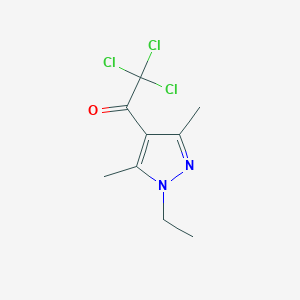![molecular formula C11H14BNNa2O2 B1456110 Disodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate CAS No. 1452577-21-7](/img/structure/B1456110.png)
Disodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate
Vue d'ensemble
Description
Disodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate, also known as Disodium 2-Pyrrolidin-1-ylmethylphenylboronate, is an organic compound with a molecular formula of C10H13BN2O4. It is a white solid that is soluble in water and has a melting point of 250-252°C. Disodium 2-Pyrrolidin-1-ylmethylphenylboronate is used in a variety of scientific and industrial applications, including as a reagent in organic synthesis, as a catalyst in the polymerization of polymers, and as a corrosion inhibitor in metalworking fluids.
Applications De Recherche Scientifique
Boron in Medicinal Applications
Boron-Based Drug Design : Boron's unique position in the periodic table endows it with peculiar properties, making it suitable for various applications in chemistry, technology, and medicine. Research has explored boron compounds' potential in drug design, leveraging boron's ability to form stable covalent bonds and create complex structures. This versatility suggests boron compounds' potential for innovative drug development, particularly in targeting specific biological mechanisms (Ciani & Ristori, 2012).
Boron Neutron Capture Therapy (BNCT) : BNCT is a cancer treatment approach that utilizes boron-containing compounds to target tumor cells selectively. By accumulating boron in tumors and irradiating the area with neutrons, boron atoms capture neutrons and undergo fission, releasing high-energy particles that destroy cancer cells. This method highlights boron's potential in providing targeted therapy for cancer, including breast cancer, with minimal damage to surrounding healthy tissues (Seneviratne et al., 2022).
Boron in Materials Science
Fire Retardancy and Wood Preservation : Boron compounds have been investigated for their dual functionality in providing fire retardancy and wood preservation. Research has focused on developing treatments that satisfy both the Australian Bushfire and Wood Preservation Standards, utilizing boron's properties to achieve resistance against fire and biodegradation, particularly for outdoor wood applications (Marney & Russell, 2008).
Boron in Nuclear Energy
Boron Dilution in Nuclear Reactors : The management of boron concentration within nuclear reactors is crucial for safe operation due to boron's high neutron absorption cross-section. Research has focused on understanding boron dilution accidents, where non-uniform boron concentration can lead to reactivity accidents. This area of study emphasizes the importance of monitoring and controlling boron levels to ensure nuclear reactor safety (Yu et al., 2020).
Propriétés
IUPAC Name |
disodium;dioxido-[2-(pyrrolidin-1-ylmethyl)phenyl]borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BNO2.2Na/c14-12(15)11-6-2-1-5-10(11)9-13-7-3-4-8-13;;/h1-2,5-6H,3-4,7-9H2;;/q-2;2*+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVTYZVQLLLVKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CN2CCCC2)([O-])[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BNNa2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



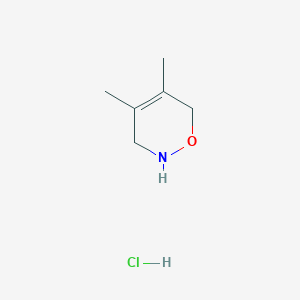
![2-[(2-Chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B1456030.png)
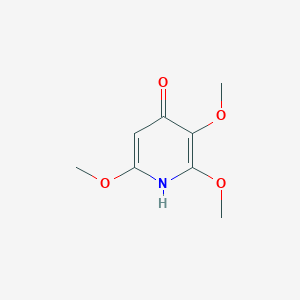
![3-[(2,3-dimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-yl)amino]benzoic acid](/img/structure/B1456034.png)

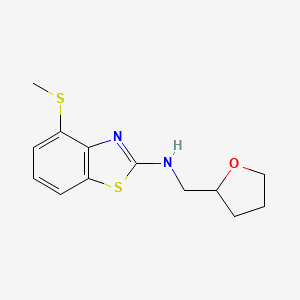
![6-chloro-4-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1456038.png)

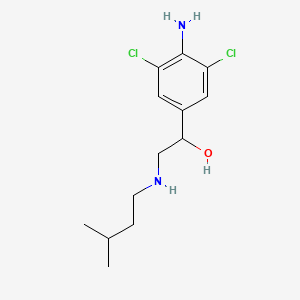
![1-[5-O-(Hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)-beta-D-ribofuranosyl]-3-[(naphthalen-1-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1456043.png)
